2,3,5,6-Tetrafluorobiphenyl

Catalog No.
S6593870
CAS No.
834-89-9
M.F
C12H6F4
M. Wt
226.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorobiphenyl

CAS Number

834-89-9

Product Name

2,3,5,6-Tetrafluorobiphenyl

IUPAC Name

1,2,4,5-tetrafluoro-3-phenylbenzene

Molecular Formula

C12H6F4

Molecular Weight

226.17 g/mol

InChI

InChI=1S/C12H6F4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H

InChI Key

LRKGVNRCLRPAPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2F)F)F)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2F)F)F)F

2,3,5,6-Tetrafluorobiphenyl is an aromatic compound characterized by the presence of four fluorine atoms substituted on a biphenyl structure. Its molecular formula is C12H6F4, and it features two phenyl rings connected by a single bond, with fluorine atoms located at the 2, 3, 5, and 6 positions of one of the rings. The compound exhibits notable chemical stability and unique electronic properties due to the presence of fluorine atoms, which influence its reactivity and interactions.

As there is no significant research on TFB, a mechanism of action cannot be established at this time.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coats to minimize skin and eye contact.
  • Work in a well-ventilated fume hood to avoid inhalation of any vapors.
  • Handle the compound with care as some fluorinated aromatics can be irritating or harmful upon contact [].
Typical of aromatic compounds. Notable reactions include:

  • Electrophilic Substitution: The fluorinated positions can undergo electrophilic aromatic substitution reactions, although the presence of multiple fluorine atoms can deactivate the ring towards further substitution.
  • Nucleophilic Substitution: The compound can react with nucleophiles due to the electron-withdrawing nature of the fluorine substituents.
  • Pyrolysis: Under high temperatures, 2,3,5,6-tetrafluorobiphenyl can decompose into smaller fragments or undergo rearrangements, as seen in studies involving flash vapor phase pyrolysis .

Several synthesis methods for 2,3,5,6-tetrafluorobiphenyl have been reported:

  • Fluorination of Biphenyl: Direct fluorination of biphenyl using fluorinating agents such as sulfur tetrafluoride or antimony pentafluoride can yield tetrafluorobiphenyl .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions with suitable precursors can also provide a pathway for synthesizing this compound .
  • Radiosynthesis: Recent advancements include methods for synthesizing radiolabeled versions of tetrafluorobiphenyl for use in positron emission tomography (PET) imaging .

2,3,5,6-Tetrafluorobiphenyl has several applications across different fields:

  • Organic Electronics: It is used as a building block in the synthesis of organic semiconductors due to its unique electronic properties.
  • Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications owing to their biological activity.
  • Fluorinated Materials: The compound serves as a precursor in developing fluorinated polymers and materials with enhanced thermal and chemical stability.

Interaction studies involving 2,3,5,6-tetrafluorobiphenyl have focused on its binding properties with various biomolecules. For example:

  • Receptor Binding Assays: Research has demonstrated that certain derivatives exhibit high binding affinities to integrin receptors .
  • Frustrated Lewis Pair Chemistry: Studies have shown that combinations with specific Lewis acids can lead to interesting reactivity patterns and new compounds .

Several compounds share structural similarities with 2,3,5,6-tetrafluorobiphenyl. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-FluorobiphenylC12H9FOne fluorine substituent; less electron-withdrawing
4-FluorobiphenylC12H9FFluorine at para position; different reactivity
2,3-DifluorobiphenylC12H8F2Two fluorine substituents; altered electronic properties
2,3-DichlorobiphenylC12H8Cl2Chlorine instead of fluorine; different reactivity patterns

The uniqueness of 2,3,5,6-tetrafluorobiphenyl lies in its specific arrangement of four fluorine atoms which significantly influences its chemical behavior and potential applications compared to these similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

226.04056284 g/mol

Monoisotopic Mass

226.04056284 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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